N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzyl group, a methoxyphenyl group, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the condensation of benzylamine with 2-bromo-1-(4-methoxyphenyl)-1H-imidazole-5-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methoxyphenyl groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: Alkyl halides, aryl halides, sodium hydride, and DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. For instance, as a potential MAO inhibitor, the compound binds to the active site of the enzyme, preventing the oxidative deamination of neurotransmitters such as dopamine. This inhibition can lead to increased levels of dopamine in the brain, which is beneficial in the treatment of neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-((5-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
- N-benzyl-2-((5-(4-methylphenyl)-1H-imidazol-2-yl)thio)acetamide
- N-benzyl-2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
Uniqueness
N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target enzymes .
Properties
IUPAC Name |
N-benzyl-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-16-9-7-15(8-10-16)17-12-21-19(22-17)25-13-18(23)20-11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRDCTMQQAVEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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